molecular formula C11H18ClN3O B2632024 2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide CAS No. 1154233-50-7

2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide

Cat. No. B2632024
CAS RN: 1154233-50-7
M. Wt: 243.74
InChI Key: SVBXHPQYOJESIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide” often involves the use of 3,5-dimethylpyrazole . For instance, the condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole . This compound is a precursor to a variety of ligands that are widely studied in coordination chemistry .

Scientific Research Applications

Complex Formation and Supramolecular Structures

  • Complexes with Palladium(II) Chloride : A study by Palombo et al. (2019) demonstrated that derivatives of 3-(pyrazol-1-yl)propanamide, including those similar to 2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide, can form complexes with palladium(II) chloride. These complexes showed varied supramolecular structures, such as hydrogen-bonded chains and cyclic dimers.

Coordination Modes in Transition Metal Complexes

  • Varied Coordination Modes : A study by Liebing et al. (2019) explored the reactions of 3-(3,5-dimethylpyrazol-1-yl)propanamide with first-row transition-metal chlorides. The study found that this compound exhibited three different coordination modes in the resulting complexes, leading to diverse supramolecular structures.

Potential Biological Activities

  • Antimicrobial and Cytotoxic Activities : In research by Dawbaa et al. (2021), derivatives of similar compounds to this compound showed antimicrobial activity against several bacterial and fungal species. These compounds also exhibited cytotoxic activity against human leukemia cells.

Herbicidal Activity

  • Herbicidal Properties : Liu et al. (2008) synthesized a compound structurally related to this compound and found it to be effective as a herbicide. The study provided insight into the potential use of such compounds in agricultural applications (Liu et al., 2008).

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . The compound’s interaction with these enzymes can lead to the modulation of inflammatory responses. Additionally, it may interact with proteins involved in signal transduction pathways, thereby affecting cellular communication and response mechanisms.

Cellular Effects

The effects of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of genes involved in apoptosis and cell proliferation . By modulating these pathways, the compound can induce cell death in cancerous cells or promote the survival of healthy cells. Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses. These interactions are crucial for the compound’s biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of enzyme activity or continuous modulation of gene expression.

Dosage Effects in Animal Models

The effects of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites that can be excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its potential therapeutic applications.

properties

IUPAC Name

2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O/c1-8-7-9(2)15(14-8)6-4-5-13-11(16)10(3)12/h7,10H,4-6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBXHPQYOJESIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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